2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps. One common approach is the cyclization of appropriate thiophene derivatives with amines and aldehydes under specific conditions. For example, the reaction of 2-aminothiophene-3-carboxamide with benzyl chloride and butylamine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of phosphodiesterase 10A (PDE10A), which is a target for the treatment of neurodegenerative disorders.
Anticancer Activity: Some derivatives of thieno[2,3-d]pyrimidine have demonstrated anticancer activity against various cancer cell lines.
Antibacterial and Antifungal Activity: The compound and its derivatives have shown activity against a range of bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, as a PDE10A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides like cAMP and cGMP. This leads to increased levels of these second messengers, which can modulate various cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 2-(benzylsulfanyl)-3-(4-methylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of 2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific substitution pattern and the presence of a butyl group, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H26N2OS2 |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
5-benzylsulfanyl-4-butyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2OS2/c1-2-3-14-24-21(25)19-17-12-8-5-9-13-18(17)27-20(19)23-22(24)26-15-16-10-6-4-7-11-16/h4,6-7,10-11H,2-3,5,8-9,12-15H2,1H3 |
InChI Key |
HAYNSWROIUQLJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3)SC4=C2CCCCC4 |
Origin of Product |
United States |
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